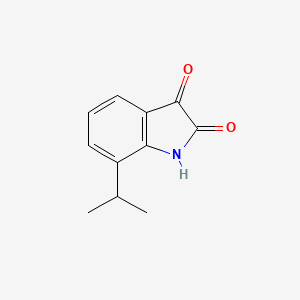

7-Isopropylindoline-2,3-dione

Descripción general

Descripción

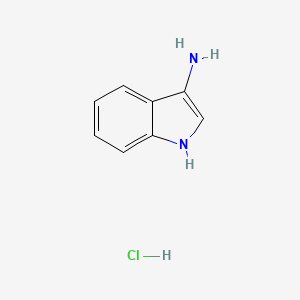

7-Isopropylindoline-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance stored in dry room temperature conditions .

Synthesis Analysis

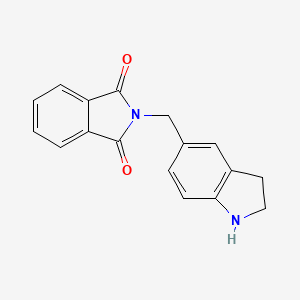

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . A specific synthesis method for 7-Isopropylindoline-2,3-dione involves the reaction of 7-isopropylindoline-2,3-dione with lithium borohydride in tetrahydrofuran at 90°C for 4 hours .Molecular Structure Analysis

The molecular structure of 7-Isopropylindoline-2,3-dione is not planar . The InChI key for this compound is XWJSENVAAAAHBN-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoindolines, including 7-Isopropylindoline-2,3-dione, have been synthesized using 1,3-dipolar cycloaddition reactions . These reactions proceed with good yield and high regioselectivity and stereoselectivity .Physical And Chemical Properties Analysis

7-Isopropylindoline-2,3-dione is a solid substance stored in dry room temperature conditions .Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : Indoline-2,3-dione derivatives have been synthesized and investigated for their inhibitory activity against Mycobacterium Tuberculosis (Mtb) DNA Gyrase .

- Methods of Application : A series of Schiff bases of indoline-2,3-dione were synthesized and their inhibitory activity was tested .

- Results : Some of these derivatives exhibited promising inhibitory activity, with IC 50 values ranging from 50–157 μM .

-

Scientific Field: Material Science, Bioimaging, Electronics, Photopolymerization

- Application : Indane-1,3-dione, a structure similar to indoline-2,3-dione, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- Methods of Application : Various chemical reactions enable access to this scaffold but also to the most common derivatives of indane-1,3-dione .

- Results : Indane-1,3-dione-based structures have been used in various research fields, evidencing the versatility of this structure .

- Scientific Field: Pharmaceuticals

- Application : Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .

- Methods of Application : Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis and catalytic synthesis .

- Results : Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now .

- Scientific Field: Pharmaceuticals

- Application : The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

- Methods of Application : Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis and catalytic synthesis .

- Results : Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now .

Safety And Hazards

Direcciones Futuras

While specific future directions for 7-Isopropylindoline-2,3-dione are not mentioned in the search results, research on isoindoline/isoindoline-1,3-dione derivatives is ongoing due to their wide array of bioactive properties . The development of green synthesis techniques for these compounds is a significant area of focus .

Propiedades

IUPAC Name |

7-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJSENVAAAAHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483508 | |

| Record name | 7-Isopropylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Isopropylindoline-2,3-dione | |

CAS RN |

57816-97-4 | |

| Record name | 7-Isopropylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

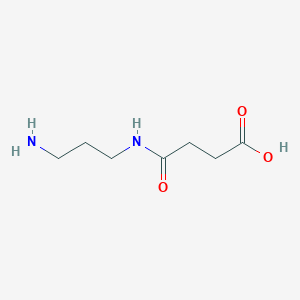

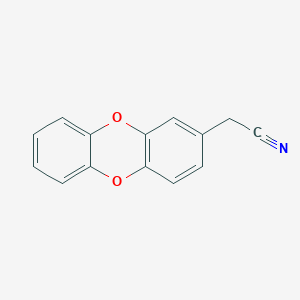

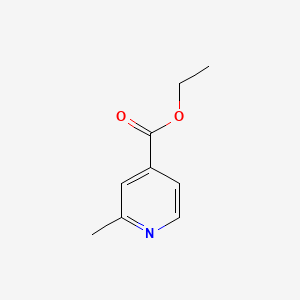

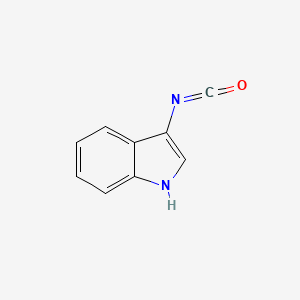

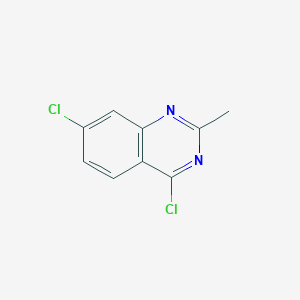

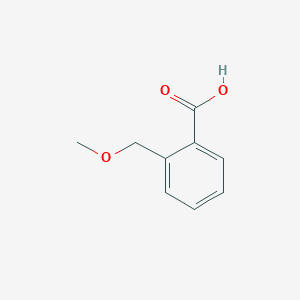

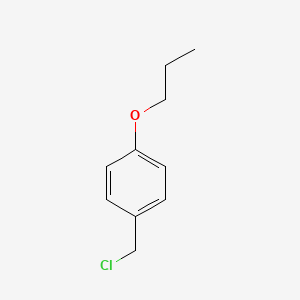

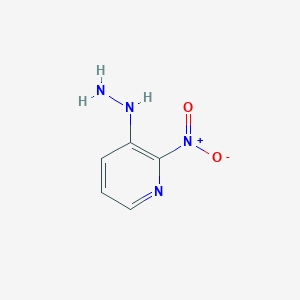

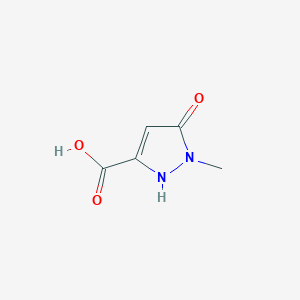

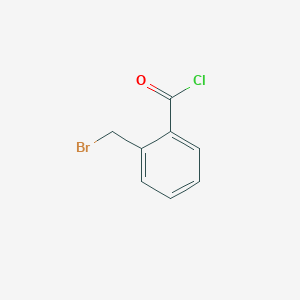

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.